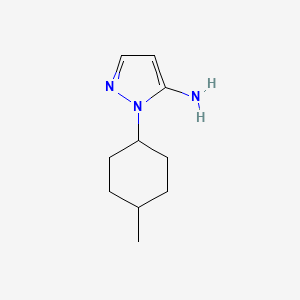![molecular formula C8H15NO3 B13154700 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C8H15NO3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of aminomethylation reactions, where an oxolane derivative is reacted with formaldehyde and ammonia or an amine under acidic or basic conditions to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aminomethylation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxolane-3-carbaldehyde or oxolane-3-carboxylic acid.
Reduction: Formation of 2-[3-(aminomethyl)oxolan-3-yl]propan-1-ol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a hydroxypropanal group.
3-(Aminomethyl)tetrahydrofuran: Lacks the hydroxypropanal group, making it less versatile in certain reactions.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring, which imparts different chemical properties.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is unique due to its combination of an amino group and a hydroxyl group on an oxolane ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C8H15NO3/c1-7(11,5-10)8(4-9)2-3-12-6-8/h5,11H,2-4,6,9H2,1H3 |
InChI Key |
MRTOZWOWQFHNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
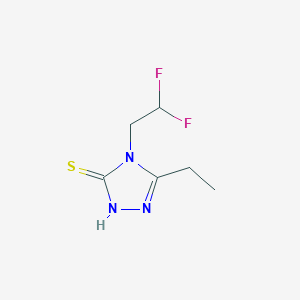
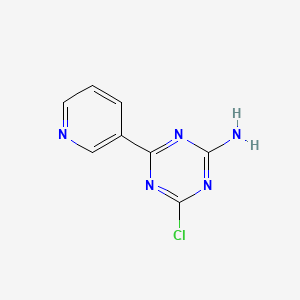
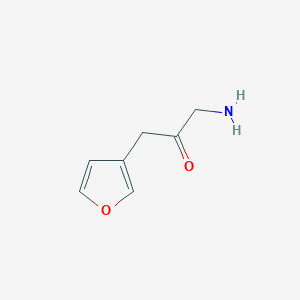
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
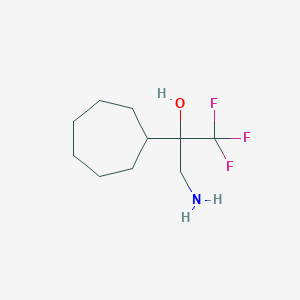
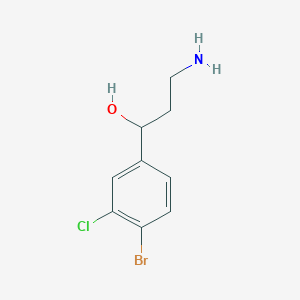
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)

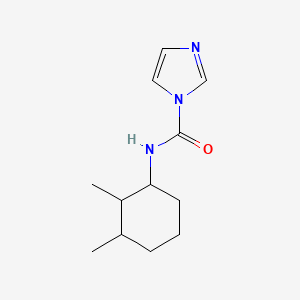
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
